Bik BH3 -

Bik BH3

Catalog Number: EVT-15273383
CAS Number:
Molecular Formula: C86H145N23O32S3
Molecular Weight: 2109.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bik is predominantly localized in the endoplasmic reticulum and is known for its involvement in the mitochondrial pathway of apoptosis. It interacts with multi-domain pro-apoptotic proteins such as Bax and Bak, facilitating their activation and subsequent mitochondrial outer membrane permeabilization . As a BH3-only protein, it plays a crucial role in regulating apoptosis by antagonizing survival signals from other members of the Bcl-2 family .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bik involves recombinant DNA technology. The Bik cDNA can be cloned into expression vectors, allowing for the production of the protein in various host cells. For example, adenoviral constructs have been used to express wild-type Bik and BH3-deleted mutants, which are then transfected into cells to study their effects on apoptosis .

The technical process typically includes:

  1. Cloning: Insertion of Bik cDNA into an appropriate vector.
  2. Transfection: Introduction of the vector into host cells (e.g., 293 cells).
  3. Expression: Induction of protein expression using specific promoters.
  4. Purification: Isolation of Bik protein using affinity chromatography techniques.
Molecular Structure Analysis

Structure and Data

Bik contains a BH3 domain that is essential for its interaction with pro-survival Bcl-2 proteins. The protein exhibits intrinsic disorder in its unbound state, which allows it to adopt different conformations upon binding to its targets . The structural characteristics include:

  • BH3 Domain: A short sequence that facilitates binding to Bcl-2 family proteins.
  • Transmembrane Domain: Enables localization to the endoplasmic reticulum.

Crystallographic studies have revealed that the BH3 motif adopts an alpha-helical structure when bound to its targets, allowing for effective competition with anti-apoptotic proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Bik induces apoptosis primarily through its interactions with anti-apoptotic members of the Bcl-2 family. Upon binding to these proteins, Bik promotes the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization and cytochrome c release into the cytosol .

Key reactions include:

  1. Binding: Interaction with Bcl-2 or Bcl-xL, displacing Bax.
  2. Activation: Induction of conformational changes in Bax/Bak.
  3. Apoptosis Initiation: Triggering downstream caspase activation pathways.
Mechanism of Action

Process and Data

The mechanism by which Bik induces apoptosis involves several steps:

  1. Recognition: Bik recognizes and binds to anti-apoptotic proteins via its BH3 domain.
  2. Displacement: Binding leads to the displacement of pro-apoptotic factors like Bax from their complexes with survival factors.
  3. Oligomerization: Activated Bax translocates to mitochondria, oligomerizing and forming pores that allow cytochrome c release.
  4. Caspase Activation: Cytochrome c activates caspases, leading to cell death.

Data from various studies indicate that Bik can also induce non-apoptotic cell death pathways under certain conditions, highlighting its versatile role in cellular fate determination .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bik is characterized by:

  • Molecular Weight: Approximately 20 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Stability: Sensitive to proteolytic degradation; stability can be influenced by phosphorylation.

Biophysical analyses reveal that Bik's structure is flexible due to its intrinsically disordered nature, allowing it to interact with multiple partners effectively .

Applications

Scientific Uses

Bik has significant implications in cancer research due to its ability to induce apoptosis in tumor cells. Potential applications include:

  • Cancer Therapy: Utilizing Bik or its analogs as therapeutic agents to promote apoptosis in cancerous tissues.
  • Biomarker Development: Assessing Bik levels as a prognostic marker for cancer progression or treatment response.
  • Research Tool: Studying apoptotic pathways and interactions within the Bcl-2 family.
Foundational Context of Bik BH3 in Apoptosis Regulation

Bik BH3 as the Founding Member of the BH3-Only Protein Family

Bik (BCL-2-interacting killer) was identified in 1995 as the inaugural BH3-only protein, establishing a paradigm for apoptosis regulation through BCL-2 family interactions. Its discovery revealed that a single BCL-2 homology 3 (BH3) domain could initiate mitochondrial apoptosis by neutralizing anti-apoptotic proteins like BCL-2 and BCL-xL [1] [3]. Bik’s 160-residue structure features a C-terminal transmembrane domain (localizing it primarily to the endoplasmic reticulum, ER) and a conserved amphipathic α-helical BH3 domain (residues 41–58) [1] [10]. Functionally, Bik triggers apoptosis via:

  • ER-mitochondrial crosstalk: Mobilizing calcium from ER stores to mitochondria, inducing cristae remodeling and cytochrome c release [1].
  • BAX/BAK activation: Directly activating BAX through selective BH3-mediated interactions, bypassing other pro-apoptotic effectors [1] [9].
  • Non-apoptotic roles: Inducing caspase-independent death in specific cell types through unresolved mechanisms [1].

Table 1: Key Functional Attributes of Bik Compared to Select BH3-Only Proteins

ProteinDiscovery YearPrimary LocalizationKey InteractorsUnique Functions
Bik1995Endoplasmic ReticulumBCL-2, BCL-xL, E1B-19KER calcium mobilization, mitochondrial cristae remodeling
Bid1996Cytosol (cleaved to mitochondrial)BAX, BCL-2Bridge between extrinsic/intrinsic pathways
Bad1995CytosolBCL-2, BCL-xLGrowth factor sensing, phosphorylation-regulated
Noxa2000MitochondriaMCL-1MCL-1-specific inhibition, p53 target

Evolutionary Conservation and Phylogenetic Relationships Among BH3-Only Proteins

BH3-only proteins exhibit deep evolutionary divergence, with Bik orthologs appearing in jawed vertebrates but absent in invertebrates (e.g., Drosophila), suggesting lineage-specific adaptation of apoptotic regulators [3] [8]. Key evolutionary insights include:

  • Primate-specific conservation: Human Bik shares >95% sequence identity with higher primates but diverges in rodents (e.g., murine Blk shares only 53% identity), particularly outside the BH3 domain [1] [3].
  • Functional redundancy: Bik knockout mice display normal development but exhibit enhanced sensitivity to ER stress, indicating compensatory roles with BIM and other BH3-only proteins [1].
  • Early metazoan origins: The BH3 domain’s emergence predates Bik, evidenced by EGL-1 in C. elegans, which shares structural motifs with mammalian BH3-only proteins despite lacking sequence homology [3] [7].
  • Viral molecular mimicry: Viral proteins (e.g., adenovirus E1B-19K, KSHV vBCL-2) exploit BH3-binding grooves to inhibit host apoptosis, confirming the domain’s ancient conservation [1] [4].

Table 2: Evolutionary Conservation of Bik BH3 Across Species

SpeciesOrtholog Name*BH3 Sequence IdentityFunctional Overlap with Human Bik
HumanBIK100%ER-mediated apoptosis, tumor suppression
MouseBlk (Bik-like)53%Developmental apoptosis, ER stress response
C. elegansEGL-1<20% (structural motif)CED-9 binding, somatic cell death
VirusesE1B-19K (Adeno)BH3-binding groove mimicBik sequestration, apoptosis inhibition

*Full-length protein alignment [1] [3] [7]

Structural Homology and Divergence of Bik BH3 Across Species

The Bik BH3 domain adopts a conserved Φ-X3-L-X2-Φ-G-D-Φ motif (where Φ = hydrophobic residue), enabling high-affinity binding to the hydrophobic groove of anti-apoptotic BCL-2 proteins [1] [4] [6]. Structural variations include:

  • Phosphoregulation: Human Bik is phosphorylated at Thr33/Ser35 by casein kinase II, enhancing BCL-xL binding affinity and pro-apoptotic potency. Phosphomimetic mutations (T33D/S35D) amplify cell death, while non-phosphorylatable mutants impair it [1].
  • Membrane topology: The C-terminal transmembrane domain anchors Bik to the ER, but proteolytic cleavage by the rhomboid protease RHBDD1 at residues 153–154 liberates soluble Bik for proteasomal degradation, creating a regulatory checkpoint [1].
  • Species-specific adaptations:
  • Human vs. murine Bik: Murine Blk lacks the C-terminal caspase-recruitment motif of human Bik, reducing its interaction with caspases [1].
  • Viral inhibitors: KSHV vBCL-2 binds Bik BH3 with nanomolar affinity (Kd = 980 nM) via a groove structurally homologous to human BCL-2 but with altered electrostatic properties [4].
  • Intrinsic disorder: Biophysical analyses classify Bik as a partially structured protein, with its BH3 helix folding only upon binding partner proteins (e.g., BCL-xL), consistent with its function as a molecular recognition element (MoRF) [10] [2].

Table 3: Structural Features Governing Bik BH3 Interactions

Structural ElementResidues (Human Bik)Functional RoleConsequence of Disruption
BH3 domainL47, D50, L54BCL-xL groove binding, salt bridge formationLoss of apoptosis induction [9]
Phosphorylation sitesT33, S35Enhanced BCL-xL affinityReduced cell death in vitro and in vivo [1]
TM domain153-GG-154RHBDD1 cleavage siteStabilization, increased apoptosis [1]
Hydrophobic faceI44, L47, L54P2/P3 pocket insertion in BCL-xLAbolished cytochrome c release [6]

Concluding RemarksBik BH3 remains a paradigm for understanding how minimal protein interaction domains (SLiMs/MoRFs) orchestrate complex biological outcomes like apoptosis. Its evolutionary trajectory—from viral inhibition strategies to tumor suppressor roles—highlights the BH3 domain’s versatility as a scaffold for therapeutic intervention. Current research focuses on leveraging Bik’s unique ER-to-mitochondria signaling axis to target chemoresistant malignancies, underscoring its enduring biomedical relevance [1] [4] [9].

Properties

Product Name

Bik BH3

IUPAC Name

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

Molecular Formula

C86H145N23O32S3

Molecular Weight

2109.4 g/mol

InChI

InChI=1S/C86H145N23O32S3/c1-16-42(10)67(84(139)92-35-59(111)96-54(31-63(117)118)80(135)100-49(20-22-62(115)116)74(129)101-50(24-27-144-15)75(130)105-56(33-65(121)122)81(136)108-66(41(8)9)85(140)141)109-83(138)58(37-142)107-70(125)45(13)94-77(132)52(29-39(4)5)104-73(128)47(18-17-25-90-86(88)89)99-79(134)53(30-40(6)7)103-69(124)43(11)93-76(131)51(28-38(2)3)102-68(123)44(12)95-78(133)55(32-64(119)120)106-82(137)57(36-110)97-60(112)34-91-72(127)48(19-21-61(113)114)98-71(126)46(87)23-26-143-14/h38-58,66-67,110,142H,16-37,87H2,1-15H3,(H,91,127)(H,92,139)(H,93,131)(H,94,132)(H,95,133)(H,96,111)(H,97,112)(H,98,126)(H,99,134)(H,100,135)(H,101,129)(H,102,123)(H,103,124)(H,104,128)(H,105,130)(H,106,137)(H,107,125)(H,108,136)(H,109,138)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,140,141)(H4,88,89,90)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,66-,67-/m0/s1

InChI Key

JMIMHPONHLDYMG-JNQIXXGGSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.